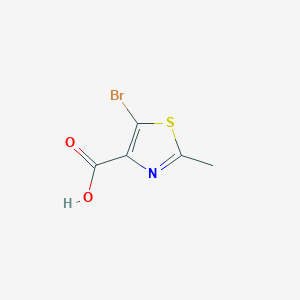

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid

CAS No.: 899897-20-2

Cat. No.: VC2916867

Molecular Formula: C5H4BrNO2S

Molecular Weight: 222.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899897-20-2 |

|---|---|

| Molecular Formula | C5H4BrNO2S |

| Molecular Weight | 222.06 g/mol |

| IUPAC Name | 5-bromo-2-methyl-1,3-thiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C5H4BrNO2S/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) |

| Standard InChI Key | LACAQBIVCVSXHQ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(S1)Br)C(=O)O |

| Canonical SMILES | CC1=NC(=C(S1)Br)C(=O)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid features a five-membered thiazole heterocycle containing sulfur and nitrogen atoms. The compound's CAS number is 899897-20-2, distinguishing it from the related compound 5-Bromo-2-methyl-1,3-thiazole (CAS: 57268-16-3), which lacks the carboxylic acid group .

The molecular structure is defined by three key substituents:

-

A bromine atom at position 5

-

A methyl group at position 2

-

A carboxylic acid group at position 4

This arrangement gives the compound distinct electronic and steric properties that influence its reactivity and biological interactions. The electron-withdrawing nature of the bromine atom enhances the electrophilicity of certain positions on the thiazole ring, while the carboxylic acid group provides a site for further functionalization.

Synthesis Methods

Synthetic Routes

The synthesis of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid typically involves modification of existing thiazole derivatives. Common approaches include:

-

Bromination of 2-methyl-1,3-thiazole-4-carboxylic acid using brominating agents such as bromine or N-bromosuccinimide (NBS).

-

Formation of the thiazole ring via the Hantzsch thiazole synthesis, using appropriate β-keto esters and thioureas, followed by regioselective bromination at position 5.

-

Alternative methods may involve bromination using sodium nitrite in trifluoroacetic acid at controlled temperatures (around 0°C), similar to approaches used for structurally related heterocycles.

The patent literature reveals applications of this compound in pharmaceutical development, suggesting established synthetic routes in industrial contexts .

Reaction Conditions and Optimization

Optimal synthesis conditions typically involve:

-

Temperature control: Bromination reactions are often conducted at room temperature or slightly elevated temperatures to ensure complete reaction while minimizing side products.

-

Solvent selection: Common solvents include acetic acid or dichloromethane, which facilitate the bromination process.

-

Purification: Recrystallization is often employed for purification, with proper solvent selection critical for achieving high purity.

Industrial production methods may incorporate continuous flow processes to enhance efficiency and yield, utilizing automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Chemical Reactivity

Types of Reactions

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid can participate in various chemical transformations, making it a versatile building block in synthetic chemistry. Key reaction types include:

-

Substitution reactions: The bromine atom at position 5 can undergo nucleophilic aromatic substitution with various nucleophiles, including amines, thiols, and alkoxides. These reactions typically proceed under basic conditions using reagents such as sodium hydride or potassium carbonate.

-

Oxidation reactions: The methyl group at position 2 can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide under appropriate acidic or basic conditions.

-

Reduction reactions: The carboxylic acid moiety can be reduced to form alcohols or aldehydes using reducing agents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

-

Coupling reactions: The compound can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) through the bromine position, enabling the introduction of diverse functional groups.

Reaction Mechanisms

The reactivity of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is largely determined by the electronic effects of its substituents. The electron-withdrawing nature of the bromine atom and the carboxylic acid group influences the electron density distribution across the thiazole ring, affecting its susceptibility to nucleophilic or electrophilic attack.

For example, in nucleophilic aromatic substitution reactions, the electron-withdrawing effects of both the bromine and carboxylic acid groups activate the C-5 position toward nucleophilic attack. This activation facilitates the replacement of the bromine atom with various nucleophiles, expanding the compound's synthetic utility.

Applications in Medicinal Chemistry

Antimicrobial Activity

One of the most promising applications of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid is in the development of antimicrobial agents. Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties against various pathogens.

Studies have demonstrated that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antibiotics. The mechanism of action likely involves interaction with specific bacterial enzymes or cellular components, disrupting essential metabolic processes.

A notable study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound, and found significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The research concluded that modifications to the thiazole structure could enhance antimicrobial efficacy, positioning this compound as a valuable scaffold for antibiotic development.

Anticancer Properties

There is growing evidence supporting the anticancer potential of thiazole derivatives like 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid. Research suggests these compounds can induce apoptosis in cancer cells and inhibit tumor growth, making them candidates for cancer therapy development.

In a study featured in Cancer Letters, researchers investigated the effects of various thiazole derivatives on cancer cell lines. They found that similar compounds induced cell cycle arrest and apoptosis in breast cancer cells. These findings suggest that 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid and its derivatives could be further developed as therapeutic agents against breast cancer and potentially other malignancies.

The compound's mechanism of action in cancer cells likely involves modulation of cell signaling pathways, interaction with specific enzymes, or disruption of cellular metabolism, though further research is needed to elucidate the precise mechanisms.

Applications in Other Fields

Agrochemical Development

Beyond medicinal applications, 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid shows promise in agricultural science, particularly in pesticide development. Thiazole derivatives are known for their insecticidal and fungicidal properties, making them valuable in crop protection strategies.

Preliminary studies indicate that this compound may serve as a lead compound for developing new agrochemicals aimed at protecting crops from pests and diseases. Its unique structure and reactivity provide opportunities for creating derivatives with enhanced efficacy and selectivity against agricultural pests while minimizing environmental impact.

Materials Science

In materials science, 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid serves as a building block for synthesizing novel polymers with specific properties. Its ability to participate in various chemical reactions allows for the creation of materials with tailored functionalities.

The compound's carboxylic acid group facilitates incorporation into polymer chains, while the bromine atom provides a site for further modification or cross-linking. These features make it valuable in developing specialty polymers for applications in electronics, sensing technologies, and other advanced materials.

Biological Activity and Mechanism of Action

Cellular and Molecular Targets

The biological activity of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid stems from its interactions with various enzymes and cellular pathways. Key mechanisms include:

-

Enzyme interaction: The compound has been shown to interact with enzymes involved in purine metabolism, such as xanthine oxidase, potentially altering metabolic pathways.

-

Cell signaling modulation: It affects cell signaling pathways by modulating the activity of kinases and phosphatases, which can lead to changes in gene expression and cellular metabolism.

The following table summarizes the biological properties of the compound:

| Property | Details |

|---|---|

| Molecular Formula | C₅H₄BrNO₂S |

| Molecular Weight | 224.07 g/mol |

| CAS Number | 899897-20-2 |

| Solubility | Soluble in organic solvents |

| Primary Biological Activities | Antimicrobial, anticancer properties |

| Potential Targets | Xanthine oxidase, cellular kinases, bacterial enzymes |

Structure-Activity Relationships

Understanding the relationship between the structural features of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid and its biological activity is crucial for developing more effective derivatives. Key structure-activity relationships include:

-

The bromine atom at position 5 contributes to the compound's bioactivity, likely through electronic effects or by serving as a binding element for target proteins.

-

The carboxylic acid group at position 4 may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity.

-

The methyl group at position 2 provides steric effects that influence the compound's interaction with biological targets.

Modifications to these structural elements can significantly alter the compound's biological properties, allowing for the design of derivatives with enhanced activity or selectivity for specific targets.

Comparison with Related Compounds

Structural Analogs

5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid shares structural similarities with various thiazole derivatives, each with distinct properties and applications. Comparing these compounds provides insights into the impact of specific structural modifications on chemical and biological properties.

One structural analog is 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid (CAS: 1209573-86-3), which differs by replacing the sulfur atom in the thiazole ring with an oxygen atom . This seemingly minor change significantly alters the compound's electronic properties, reactivity, and potential biological activities.

Another related compound is the parent structure, 5-Bromo-2-methyl-1,3-thiazole (CAS: 57268-16-3), which lacks the carboxylic acid group at position 4 . This compound has different physical properties, including:

-

Molecular weight: 178.050 g/mol

-

Density: 1.7±0.1 g/cm³

-

Boiling point: 199.2±13.0 °C at 760 mmHg

The absence of the carboxylic acid group in this analog limits its potential for further functionalization and likely alters its biological activity profile.

Positional Isomers

Positional isomers of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid, such as 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid, exhibit distinct electronic and steric profiles due to the altered arrangement of substituents.

In the positional isomer, bromine at position 2 (adjacent to the thiazole sulfur) may enhance electrophilic substitution reactivity compared to bromine at position 5. This structural difference impacts binding affinity to target proteins in biological systems and influences the compound's utility as a pharmaceutical intermediate.

Recent Research and Future Directions

Current Studies

Recent research on 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid and related compounds focuses on several key areas:

-

Development of improved synthetic methods to enhance yield and purity while reducing environmental impact. This includes exploration of green chemistry approaches and continuous flow processes for more efficient production.

-

Investigation of new derivatives with enhanced biological activity or improved physicochemical properties for pharmaceutical applications. This includes modification of the carboxylic acid group to form esters, amides, or other functional derivatives.

-

Exploration of the compound's potential in combination therapies, particularly for resistant bacterial infections or aggressive cancers. Synergistic effects with established drugs are being studied to develop more effective treatment strategies.

Challenges and Opportunities

Despite the promising applications of 5-Bromo-2-methyl-1,3-thiazole-4-carboxylic acid, several challenges remain:

-

Solubility issues: Like many heterocyclic compounds, limited water solubility can hinder biological testing and pharmaceutical development. Strategies to address this include salt formation, use of co-solvents like DMSO, or development of pro-drug derivatives such as ethyl esters.

-

Optimization of synthetic routes: While several methods exist for synthesizing this compound, optimization is needed to improve efficiency, reduce costs, and minimize environmental impact.

-

Deeper understanding of structure-activity relationships: More research is needed to fully elucidate how specific structural features contribute to biological activity, which would guide more rational design of derivatives.

These challenges also represent opportunities for innovation in synthetic methodology, formulation strategies, and medicinal chemistry approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume